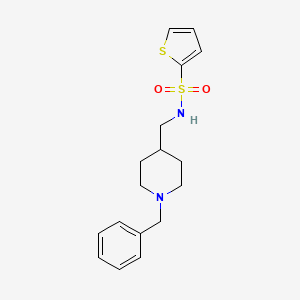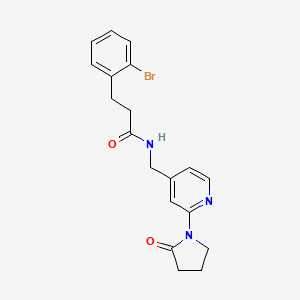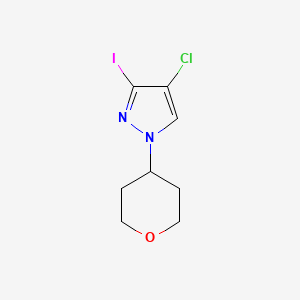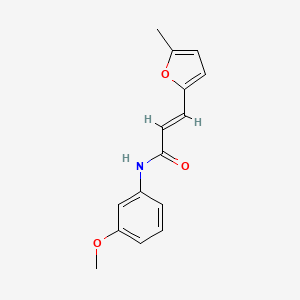
1-(4-Bromo-2-fluorophenyl)ethanamine
Overview
Description
“1-(4-Bromo-2-fluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9BrFN . It is a derivative of ethanamine, where the hydrogen atom in the amino group is replaced by a 4-bromo-2-fluorophenyl group . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 . This indicates the presence of a bromine (Br), fluorine (F), and nitrogen (N) atom in the compound, along with carbon © and hydrogen (H) atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 218.07 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Metabolism Studies
- In Vivo Metabolism Research : Research on the in vivo metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats provides insights into metabolic pathways, suggesting multiple operative metabolic pathways for such substances (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Catalysis and Synthesis
- Catalytic Efficiencies in Amination : A study compared the efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines with adamantanamines. This kind of research is crucial for understanding and improving synthetic routes for various chemical compounds, including those related to 1-(4-Bromo-2-fluorophenyl)ethanamine (Lyakhovich, Murashkina, Averin, Abel, Maloshitskaya, Savelyev, Orlinson, & Beletskaya, 2019).
Sensor Development
- Novel Sensor Development : The development of a novel sensor based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for the selective optical detection of Hg2+ showcases the potential application of related compounds in creating sensitive and selective sensors for metal ions (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Pharmacological Studies
- Pharmacological Research : Research on compounds like 25B-NBF, which is structurally similar to this compound, can help understand the pharmacokinetics, metabolism, and potential therapeutic or toxicological properties of these substances. Such studies are critical for drug development and safety assessment (Kim, Kim, Lee, In, Cho, Kang, Lee, & Lee, 2019).
Structural Analysis and Design
- Molecular Structure Analysis : Investigating the molecular structure, vibrational frequencies, and other properties of similar compounds aids in the understanding of their chemical behavior and potential applications in various fields, including medicinal chemistry (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it can cause skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Bromo-2-fluorophenyl)ethanamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As a small molecule, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the compound’s structure, it may interact with pathways involving aromatic compounds .
Pharmacokinetics
Small molecules like this are often well absorbed and distributed throughout the body . The impact of these properties on the bioavailability of this compound is currently unknown.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPFKIPSXUHGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034266-14-2 | |
| Record name | 1-(4-bromo-2-fluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)



![N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2511712.png)

![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)






